![molecular formula C12H9BrN2OS B1328126 3-(4-Bromofenil)-5,6-dihidroimidazo-[2,1-b][1,3]tiazol-2-carbaldehído CAS No. 1033463-44-3](/img/structure/B1328126.png)

3-(4-Bromofenil)-5,6-dihidroimidazo-[2,1-b][1,3]tiazol-2-carbaldehído

Descripción general

Descripción

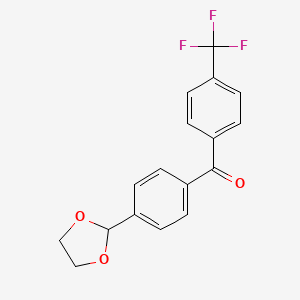

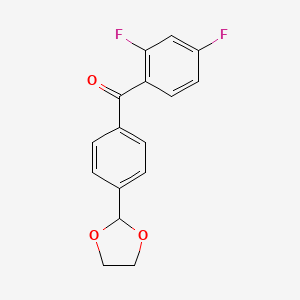

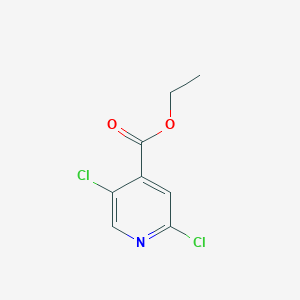

The compound 3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. The presence of the bromophenyl group suggests potential for significant interactions in the molecular structure, which could influence its physical and chemical properties.

Synthesis Analysis

While the specific synthesis of 3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde is not detailed in the provided papers, related compounds have been synthesized through various methods. For instance, the transmetallation of 1-protected 4-bromoimidazol-5-yllithium derivatives has been studied, with 4-bromoimidazole-2-carbaldehydes often being the major products . This suggests that similar synthetic routes could potentially be applied to the synthesis of the compound , with appropriate modifications to incorporate the thiazole group and achieve the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction analysis. For example, a structurally similar compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, was analyzed and its photophysical properties were investigated . Another compound, 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, crystallizes in the monoclinic space group and its structure is stabilized by various intermolecular interactions . These studies indicate that the molecular structure of 3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde would likely exhibit similar stabilization through intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of imidazole derivatives can be complex due to the presence of multiple reactive sites. The bromophenyl group in the compound could undergo various organic reactions, such as Suzuki coupling, due to the presence of the bromine atom which is a good leaving group. Additionally, the aldehyde group could be involved in nucleophilic addition reactions, potentially leading to the formation of new carbon-carbon or carbon-nitrogen bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the solvatochromic behavior of a related compound was studied, showing variations in extinction coefficients and quantum yield depending on the solvent used . This indicates that 3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde may also exhibit solvatochromic properties, with its photophysical behavior being solvent-dependent. The presence of the bromophenyl and thiazole groups could also affect the compound's melting point, solubility, and stability.

Aplicaciones Científicas De Investigación

Agentes antimicobacterianos

El andamiaje de imidazo-[2,1-b][1,3]tiazol se ha explorado por su potencial como agente antimicobacteriano. Los investigadores han diseñado y sintetizado derivados de este compuesto, que han mostrado una actividad prometedora contra Mycobacterium tuberculosis . Estos compuestos podrían desempeñar un papel importante en el desarrollo de nuevos tratamientos para la tuberculosis, especialmente dada la creciente incidencia de cepas de la bacteria resistentes a los fármacos.

Actividad antitumoral

Se ha informado que los derivados de tiazol exhiben citotoxicidad contra varias líneas celulares tumorales humanas . La presencia del grupo 4-bromofenilo en el compuesto puede contribuir a sus posibles propiedades antitumorales, convirtiéndolo en un candidato para una mayor investigación en la investigación del cáncer.

Síntesis de moléculas bioactivas

La parte de tiazol es una característica clave en muchas moléculas bioactivas. El compuesto en cuestión podría utilizarse como precursor o intermedio en la síntesis de moléculas más complejas con diversas actividades biológicas, incluidos fármacos antioxidantes, analgésicos, antiinflamatorios y neuroprotectores .

Mecanismo De Acción

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to interact with a variety of biological targets, including enzymes, receptors, and proteins involved in various cellular processes .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, often related to their targets of action .

Pharmacokinetics

Thiazole derivatives are generally known to have good absorption and distribution profiles, and their metabolism and excretion can vary depending on the specific structure of the compound .

Result of Action

Thiazole derivatives have been found to have a variety of effects, often related to their targets of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2OS/c13-9-3-1-8(2-4-9)11-10(7-16)17-12-14-5-6-15(11)12/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPZUJMJQSIVLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C(SC2=N1)C=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301159457 | |

| Record name | 3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301159457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1033463-44-3 | |

| Record name | 3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033463-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301159457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine](/img/structure/B1328053.png)

![1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B1328057.png)

![2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde](/img/structure/B1328060.png)